molecular formula C8H4Cl2N2O2S B11858758 Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11858758
M. Wt: 263.10 g/mol
InChI Key: IWXVMCURNYDXAI-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS 1256352-78-9) is a key synthetic intermediate built on the privileged thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is recognized in medicinal chemistry as a bioisostere of purines, enabling the development of novel compounds that can interact with a wide array of biological targets such as enzymes and receptors . The structure features two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for facile decoration with a variety of amines, alcohols, and thiols. Simultaneously, the methyl ester at the 6-position can be hydrolyzed to a carboxylic acid or further modified, providing a versatile handle for additional structural diversification and optimization . This compound is extensively utilized in anticancer research, particularly in the synthesis of protein kinase inhibitors. Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis . Beyond oncology, this scaffold shows significant promise in other therapeutic areas, including the development of anti-inflammatory and antimicrobial agents, with some derivatives exhibiting activity against challenging Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . As a high-value building block, it enables researchers to efficiently construct complex compound libraries for lead generation and structure-activity relationship (SAR) studies. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.10 g/mol

IUPAC Name

methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3

InChI Key

IWXVMCURNYDXAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Methyl 2-Aminothiophene-3-Carboxylate

The synthesis begins with methyl 2-aminothiophene-3-carboxylate , a commercially available starting material. Cyclization with urea under reflux in dimethylformamide (DMF) at 120–130°C for 6–8 hours forms the pyrimidine ring, yielding methyl 2,4-dihydroxythieno[2,3-d]pyrimidine-6-carboxylate . This intermediate retains hydroxyl groups at positions 2 and 4, which are subsequently replaced by chlorine atoms.

Chlorination Using Phosphorus Oxychloride

The dihydroxy intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF . The reaction is conducted under reflux (110–120°C) for 4–6 hours, achieving near-quantitative conversion to the dichloro derivative. Excess POCl₃ acts as both a solvent and chlorinating agent, while DMF facilitates the substitution by activating the hydroxyl groups.

Table 1: Cyclization-Chlorination Method Overview

StepReagents/ConditionsKey ParametersYield
1Urea, DMF, reflux120–130°C, 8h70–75% (estimated)
2POCl₃, DMF, reflux110–120°C, 6h85–90% (estimated)

Advantages :

  • Utilizes readily available reagents (urea, POCl₃).

  • High yields in chlorination step due to excess POCl₃.

Limitations :

  • Prolonged reaction times for cyclization.

  • Requires careful handling of corrosive POCl₃.

Synthetic Route via Gewald Reaction and Diphosgene Cyclization

Gewald Reaction for Thiophene Synthesis

This route starts with acetophenone , which undergoes a Gewald reaction —a one-pot, three-component condensation with ethyl cyanoacetate and sulfur in the presence of imidazole as a catalyst. The reaction proceeds at 100°C for 2 hours, yielding methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with a 57% isolated yield.

Diphosgene-Mediated Cyclization and Chlorination

The thiophene intermediate is treated with diphosgene (ClCO)₂O in acetonitrile at 0–5°C for 1 hour, directly forming the dichlorothieno[2,3-d]pyrimidine framework. Diphosgene serves dual roles: facilitating cyclization by eliminating water and introducing chlorine atoms at positions 2 and 4.

Table 2: Gewald-Diphosgene Method Overview

StepReagents/ConditionsKey ParametersYield
1Acetophenone, ethyl cyanoacetate, sulfur, imidazole100°C, 2h57%
2Diphosgene, acetonitrile0–5°C, 1h85–90%

Advantages :

  • Tandem cyclization-chlorination reduces step count.

  • Mild temperatures in the diphosgene step.

Limitations :

  • Lower yield in the Gewald reaction.

  • Diphosgene’s toxicity necessitates stringent safety protocols.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Cyclization-Chlorination Route : Suitable for large-scale synthesis due to straightforward purification and high chlorination yields. However, the need for POCl₃ limits green chemistry compatibility.

  • Gewald-Diphosgene Route : More atom-economical but less scalable due to the Gewald reaction’s moderate yield and diphosgene’s handling challenges.

Functional Group Compatibility

  • The methyl ester at position 6 remains stable in both routes, avoiding side reactions during chlorination.

Table 3: Method Comparison

ParameterCyclization-ChlorinationGewald-Diphosgene
Starting Material CostModerateLow
Step Count22
Overall Yield~63% (estimated)~48%
Safety ConcernsPOCl₃ corrosionDiphosgene toxicity

Optimization Strategies and Recent Advances

Solvent and Catalyst Screening

  • Replacing DMF with ionic liquids in the cyclization step improves reaction rates and reduces energy consumption.

  • Microwave-assisted synthesis shortens the Gewald reaction time to 30 minutes, increasing yield to 65%.

Alternative Chlorinating Agents

  • Thionyl chloride (SOCl₂) has been explored as a safer alternative to POCl₃, though it requires anhydrous conditions .

Chemical Reactions Analysis

Key Reaction Conditions and Yields

The following tables summarize critical reaction parameters and outcomes for analogous dichloro derivatives, which share structural similarities with the target compound.

Table 1: Chlorination Reactions

YieldReaction ConditionsOperations
74%POCl₃, pyridine, 110°C, 45 minStirred in POCl₃, pyridine added dropwise, residue extracted with CH₂Cl₂
21%POCl₃, N,N-dimethyl-aniline, 80°C, 12hMixture stirred, concentrated, and purified via chromatography
79%POCl₃, DMF, 100°C, 2.5hRefluxed, quenched in ice-water, precipitated

Table 2: Substitution Reactions

Reaction TypeReagentsConditionsProduct Yield
Amine SubstitutionTriethylamine, dichloromethaneRT, 12h3.38g (example)
Thioether FormationSodium methyl mercaptan, THFReflux, 4hPurified via silica gel
Carbonyl CouplingHATU, DIPEA, DMFRT, 16h under N₂64% (example)

Chlorination with POCl₃

The dichlorination step involves the conversion of hydroxyl groups to chlorides via phosphorylation and subsequent elimination. This is a common method for activating aromatic rings for further substitution .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The 4-chloro position undergoes reactions with amines (e.g., 3,4-methylenedioxybenzylamine) in the presence of bases like triethylamine, yielding substituted derivatives .

  • Thioether Formation : Treatment with sodium methyl mercaptan introduces a methylthio group at the 4-position under reflux conditions .

  • Carbonyl Coupling : Reactions with carboxylic acids (e.g., benzo[b]thiophene-2-carboxylic acid) using coupling agents like HATU/DIPEA enable amide formation .

Critical Observations

  • Efficiency of POCl₃ : Chlorination yields vary significantly (21–79%) depending on reaction conditions, with DMF-based methods showing higher efficiency .

  • Role of Bases : Pyridine or triethylamine act as acid scavengers, facilitating clean chlorination and substitution .

  • Functional Group Compatibility : The methyl ester group at the 6-position remains intact during these reactions, suggesting stability under basic and nucleophilic conditions .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate features a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions and a methyl ester group at the 6 position. The compound is synthesized through the condensation of methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination reactions involving phosphorus oxychloride.

Synthesis Overview

StepReagentsConditionsYield
1Methyl 2-aminothiophene-3-carboxylate + UreaReflux in DMFHigh
2Phosphorus OxychlorideHeated to 150°C for several hoursUp to 74%
3Purification via extraction and chromatography--

This synthetic route highlights the versatility of functional group manipulations crucial for obtaining high yields of pure product.

Biological Activities

Research indicates that derivatives of thieno[2,3-d]pyrimidines possess notable biological activities. This compound has been studied for its potential anti-cancer properties.

  • Anti-Cancer Properties :
    • A study evaluated various thieno[2,3-d]pyrimidine derivatives for their activity against different cancer cell lines. This compound showed significant inhibition of cell proliferation in breast and colon cancer models.
    • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating its potential as a lead compound in cancer therapy .
  • Mechanism of Action :
    • Molecular docking studies revealed that this compound binds effectively to key enzymes involved in cancer progression. This interaction suggests a mechanism involving enzyme inhibition that could halt tumor growth .

Pharmacological Applications

The unique structural properties of this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Cancer Therapy : As mentioned earlier, its derivatives are being explored for anti-cancer applications.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections; however, further research is necessary to validate these findings.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure SimilarityNotable Activity
Thieno[3,2-d]pyrimidine DerivativeSimilar core structureModerate anti-cancer activity
Chlorinated PyrimidinesChlorination patterns differVaried biological activities

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

  • 2,4-Dichlorothieno[2,3-d]pyrimidine (CAS: 89283-48-7): Lacks the methyl ester group at position 6, resulting in reduced solubility in polar solvents. Its similarity score (0.85) to the target compound highlights the critical role of the ester group in modulating reactivity .
  • DB06969 (DrugBank ID): Features a thieno[2,3-d]pyrimidine core but includes an amide group at position 6 and a substituted phenyl ring at position 3.

Pyrrolo[2,3-d]pyrimidine Derivatives

  • Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1192711-71-9): Replaces the thiophene ring with a pyrrole, altering aromaticity and electronic properties. The reduced electron density of the pyrrolo system may decrease stability under acidic conditions compared to thieno analogues .
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid (CAS: 1638760-72-1) : Substitutes the methyl ester with a carboxylic acid, enhancing hydrophilicity. This modification is advantageous for forming salts or conjugates in drug development .

Pyrido[2,3-d]pyrimidine Derivatives

Compounds such as Methyl 1,3-dibutyl-1,2,3,4,5,8-hexahydro-7-methyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (from ) feature a pyridine ring fused to pyrimidine. These derivatives often exhibit higher melting points (e.g., 175–176°C for compound 22a) due to increased hydrogen bonding from carbonyl groups .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Profile Key Applications References
Target Compound 2,4-diCl, 6-COOCH3 Not reported Moderate lipophilicity Drug intermediate
2,4-Dichlorothieno[2,3-d]pyrimidine 2,4-diCl Not reported Low polarity Building block for synthesis
DB06969 2-amino, 4-substituted phenyl, 6-CONHCH2CH3 Not reported Enhanced bioavailability Experimental kinase inhibitor
2,4-Dichloro-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid 2,4-diCl, 6-COOH Not reported High hydrophilicity Derivatization precursor

Key Observations :

  • Chlorine Substituents : Enhance electrophilicity at positions 2 and 4, facilitating nucleophilic aromatic substitution reactions.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid analogue, which is more suited for ionic interactions .

Biological Activity

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 1256352-78-9) is a compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H4Cl2N2O2S
  • Molecular Weight : 263.1 g/mol
  • CAS Registry Number : 1256352-78-9

The compound features a thieno[2,3-d]pyrimidine structure, which is known for its potential pharmacological applications due to the presence of both sulfur and nitrogen heteroatoms.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antibacterial and antifungal properties. For instance, compounds derived from methyl 2-aminothiophene-3-carboxylate demonstrated activity against several Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
  • Anti-inflammatory Effects :
    • Research indicates that thieno[2,3-d]pyrimidines may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) enzymes. These compounds have been shown to suppress the expression of inflammatory cytokines in cellular models .
  • Cytotoxicity :
    • The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against various cancer cell lines. For example, certain derivatives showed promising results in inhibiting cell proliferation in lung cancer models .

Case Study 1: Antibacterial Activity

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives from methyl 2-aminothiophene-3-carboxylate and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant bactericidal effects comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, compounds were tested in RAW264.7 macrophage cells. The results showed that specific derivatives inhibited the NF-kB signaling pathway and reduced the secretion of pro-inflammatory cytokines without causing cytotoxicity .

Data Summary

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against E. coli and S. aureus
AntifungalEffective against A. niger and C. albicans
Anti-inflammatoryInhibition of iNOS and COX-2; reduced cytokine secretion
CytotoxicityInhibition of cancer cell proliferation in lung cancer models

Q & A

Q. What are the standard synthetic routes for Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common method involves refluxing dichlorinated precursors (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) with methyl carboxylate derivatives in ethanol or THF, using trimethylamine as a base to neutralize HCl byproducts . Optimization strategies include:

  • Temperature control : Prolonged reflux (10–12 hours) ensures complete substitution at the 2- and 4-positions .
  • Solvent selection : Polar aprotic solvents like DMF improve solubility for heterocyclic intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and minimizes side products like 6-carboxylate hydrolysis .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted starting materials. Recrystallization in ethanol yields high-purity crystals .
  • Characterization :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., absence of NH protons at 2- and 4-positions) .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: [M+H]+^+ = 279.97) .
    • X-ray crystallography : Resolves regiochemistry (e.g., thieno vs. pyrrolo isomers) and confirms the methyl ester group’s orientation .

Advanced Research Questions

Q. How can regioselective functionalization at the 2- or 4-position be achieved for structure-activity relationship (SAR) studies?

Regioselectivity is influenced by steric and electronic factors:

  • Electron-deficient positions : The 4-position is more reactive toward nucleophiles (e.g., amines, thiols) due to stronger electron withdrawal from the adjacent thiophene ring .
  • Catalytic methods : Palladium-catalyzed Suzuki-Miyaura coupling at the 4-position with arylboronic acids introduces aromatic groups without disrupting the ester moiety .
  • Protecting groups : Temporary Boc protection of the 6-carboxylate prevents unwanted side reactions during substitution .

Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in activity (e.g., CHK1 inhibition vs. off-target effects) arise from:

  • Impurity profiling : LC-MS identifies hydrolyzed byproducts (e.g., free carboxylic acid) that may antagonize target binding .
  • Crystallographic data : Co-crystallization with protein targets (e.g., CHK1) clarifies binding modes and highlights steric clashes caused by 2-position substituents .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on π-π stacking interactions in the active site .

Q. How do solvent and catalyst choices influence side reactions during derivatization?

  • Solvent effects : Protic solvents (e.g., ethanol) promote hydrolysis of the methyl ester, while anhydrous DMSO stabilizes intermediates during SNAr reactions .
  • Catalyst poisoning : Residual HCl from incomplete neutralization can deactivate palladium catalysts in cross-coupling reactions. Pre-treatment with molecular sieves mitigates this .
  • Side-product formation : Competitive substitution at the 6-carboxylate is minimized by using bulky bases (e.g., DIPEA) instead of trimethylamine .

Methodological Guidance for Data Interpretation

Q. What protocols validate the compound’s stability under biological assay conditions?

  • pH stability : Incubate the compound in PBS (pH 7.4) and simulate intracellular conditions (pH 5.5) for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (>141°C) to guide storage conditions .

Q. How can researchers address low yields in multi-step syntheses involving this scaffold?

  • Intermediate trapping : Quench reactions at 50% completion to isolate and characterize key intermediates (e.g., mono-substituted derivatives) .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., Cl → morpholine substitution) .

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